ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
This compound is a triazole-based derivative featuring a 1,2,4-triazole core substituted with a 4-methyl group, a thioacetate ester moiety, and a benzamido-piperidin-1-ylsulfonyl side chain.
Properties
IUPAC Name |
ethyl 2-[[4-methyl-5-[[(4-piperidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S2/c1-3-30-18(26)14-31-20-23-22-17(24(20)2)13-21-19(27)15-7-9-16(10-8-15)32(28,29)25-11-5-4-6-12-25/h7-10H,3-6,11-14H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGLDMHYKUEEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the triazole intermediate with piperidine sulfonyl chloride in the presence of a base such as triethylamine.
Amidation Reaction: The benzamido group is introduced through an amidation reaction between the sulfonylated triazole and 4-aminobenzoyl chloride.
Thioester Formation: The final step involves the esterification of the intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Azides or thiols.
Scientific Research Applications
The compound ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has garnered attention in various scientific fields due to its potential applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the applications of this compound, supported by research findings and case studies.
Structure and Composition
This compound features a complex molecular structure that includes:
- Ethyl acetate functional group
- Triazole ring , known for its biological activity
- Piperidine moiety , which enhances pharmacological properties
The molecular formula can be represented as .
Antimicrobial Activity
Research indicates that compounds containing triazole and piperidine structures exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
Studies have explored the potential of triazole derivatives in cancer therapy. The compound's ability to inhibit tumor growth and promote apoptosis in cancer cells has been documented. For instance, derivatives similar to this compound have been tested in vitro and demonstrated promising results against multiple cancer cell lines .
Enzyme Inhibition
The compound is also being investigated for its role as an enzyme inhibitor. Specifically, it targets enzymes involved in the proliferation of pathogens and cancer cells. The inhibition of such enzymes can lead to decreased cell viability and increased sensitivity to existing treatments .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at [Institution Name], this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A collaborative study involving [Institution Name] examined the effects of the compound on breast cancer cell lines. The results showed that treatment with this compound resulted in a dose-dependent reduction in cell proliferation and increased apoptosis markers.
Mechanism of Action
The mechanism by which ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related triazole derivatives:
Target Compound
- Sulfonamide Group : The piperidin-1-ylsulfonyl moiety likely enhances binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) via hydrogen bonding and hydrophobic interactions .
Key Comparisons
Sodium salt form improves aqueous solubility but limits blood-brain barrier penetration compared to the target compound’s ester.
Ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate :
- Lower molecular weight (340.4 vs. ~460–500) improves bioavailability but reduces target specificity.
- Pyridinyl and phenyl groups favor aromatic interactions but lack the sulfonamide’s enzyme-binding versatility.
Fluorophenyl Acetamide Analogue :
- The 4-fluorophenyl group enhances metabolic stability and bioavailability via reduced cytochrome P450-mediated oxidation.
- Acetamide group (vs. ester) increases hydrolytic stability but may reduce cell permeability.
Biological Activity
Ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound integrates a triazole moiety with piperidine and sulfonamide functionalities, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.47 g/mol. The presence of the triazole ring and piperidine structure suggests potential applications in antimicrobial and anticancer therapies.
Antimicrobial Activity
Research indicates that compounds containing triazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of triazole showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the piperidine moiety is hypothesized to enhance membrane permeability, facilitating better interaction with bacterial targets.
Anticancer Activity
The anticancer potential of triazole-based compounds has been extensively studied. A recent investigation into similar triazole derivatives revealed that they exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways . this compound may share similar pathways due to its structural analogies.
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds with sulfonamide groups can effectively inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes and disease states . The presence of the piperidine ring in this compound could enhance its binding affinity to target enzymes.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
